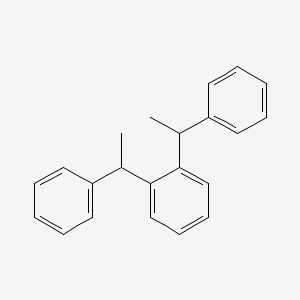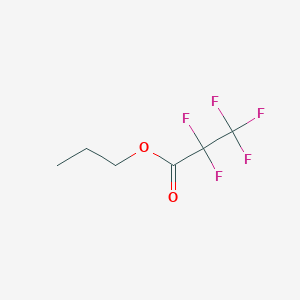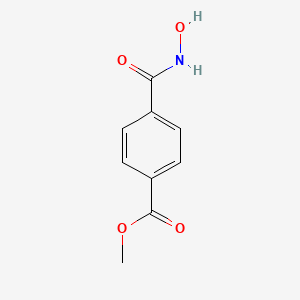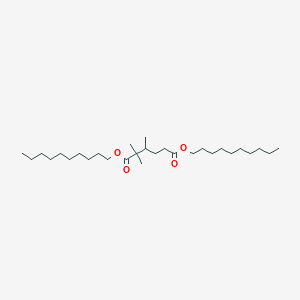
Didecyl 2,2,3-trimethylhexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didecyl 2,2,3-trimethylhexanedioate is an organic compound known for its unique chemical structure and properties It is a branched ester derived from hexanedioic acid, featuring two decyl groups and three methyl groups attached to the hexanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of didecyl 2,2,3-trimethylhexanedioate typically involves esterification reactions. One common method is the reaction of 2,2,3-trimethylhexanedioic acid with decanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Didecyl 2,2,3-trimethylhexanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,2,3-trimethylhexanedioic acid.
Reduction: Formation of 2,2,3-trimethylhexanediol.
Substitution: Formation of various substituted esters and amides.
Aplicaciones Científicas De Investigación
Didecyl 2,2,3-trimethylhexanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of didecyl 2,2,3-trimethylhexanedioate involves its interaction with biological membranes and enzymes. The compound’s ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular targets. These interactions can disrupt membrane integrity and inhibit enzyme activity, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- Didecylmethylpoly(oxyethyl)ammonium propionate
- Didecyldimethylammonium chloride
- 1,3-Didecyl-2-methylimidazolium chloride
Uniqueness
Didecyl 2,2,3-trimethylhexanedioate is unique due to its branched structure and the presence of multiple ester groups. This structural feature imparts distinct physicochemical properties, such as enhanced solubility and stability, making it suitable for various applications.
Propiedades
Número CAS |
41539-70-2 |
|---|---|
Fórmula molecular |
C29H56O4 |
Peso molecular |
468.8 g/mol |
Nombre IUPAC |
didecyl 2,2,3-trimethylhexanedioate |
InChI |
InChI=1S/C29H56O4/c1-6-8-10-12-14-16-18-20-24-32-27(30)23-22-26(3)29(4,5)28(31)33-25-21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3 |
Clave InChI |
RGMHCYNAXLBTPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)CCC(C)C(C)(C)C(=O)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



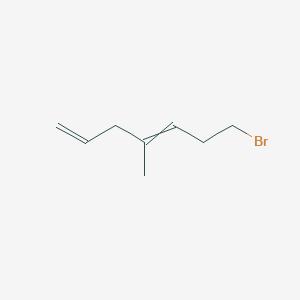
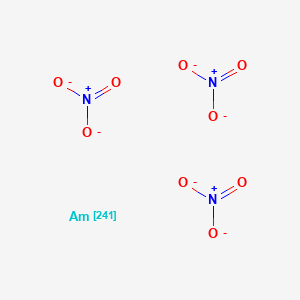

![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)
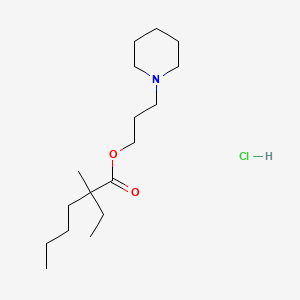
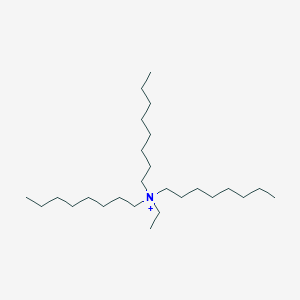
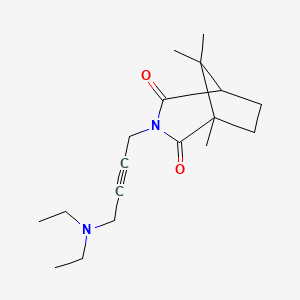
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)

